3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHKMKGRDUJJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective bromination and chlorination at the desired positions on the imidazo-pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines, dehalogenated derivatives, and coupled products with extended conjugation or additional functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Notably, it has been investigated for its role as a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several diseases including cancer and Type 2 diabetes. Studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can selectively inhibit DYRK1A, leading to potential treatments for these conditions .
Kinase Inhibition
Research indicates that 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory activity against various kinases, including FLT3, which is a significant target in acute myeloid leukemia (AML). For instance, certain derivatives have shown nanomolar inhibitory activity against recombinant FLT3-ITD and FLT3-D835Y mutations, which are common in AML patients .
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound's structural features allow it to interact with specific enzymes and receptors. Its mechanism of action often involves binding to the active or allosteric sites of enzymes, thereby inhibiting their activity. This property makes it valuable for studying enzyme inhibition and receptor modulation.
Case Studies
- DYRK1A Inhibition : A study focused on optimizing imidazo[1,2-b]pyridazine fragments led to the discovery of a compound that inhibited DYRK1A with high selectivity over other kinases. The binding mode was elucidated using X-ray crystallography, which facilitated the rational design of more effective inhibitors .
- FLT3 Kinase Inhibition : Research on various imidazo[1,2-b]pyridazine derivatives revealed their effectiveness in inhibiting FLT3 mutations associated with poor prognosis in AML patients. Compounds were screened for their antiproliferative activity and showed promising results against resistant strains .
Material Science
Beyond medicinal applications, this compound is being explored for use in material science. Its unique electronic properties make it a candidate for organic electronics and as a building block for novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine with key analogs, emphasizing structural variations, synthetic routes, and biological activities:
Structural and Functional Insights
Substituent Effects: Halogens (Br/Cl): Bromo and chloro groups at positions 3 and 6 enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . These halogens also influence binding to kinase ATP pockets via halogen bonding . Phenyl vs.
Biological Activity Trends: Kinase Inhibition: Meta-substituted phenoxy derivatives (e.g., 6-phenoxy-imidazo[1,2-b]pyridazines) exhibit strong VEGFR2 inhibition (IC₅₀ = 7.1 nM) due to optimal hinge-region interactions . Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., 2-trifluoromethyl) show enhanced activity against Plasmodium falciparum (IC₅₀ = 0.8 µM) .
Synthetic Accessibility :
- Imidazo[1,2-b]pyridazines are more synthetically tractable than imidazo[4,5-c] or [4,5-d]pyridazines due to established protocols for halogenation and cross-coupling .
Research Findings
- Kinase Selectivity : this compound analogs demonstrate selectivity for VEGFR2 over FGFR1 (>100-fold) due to steric compatibility with the VEGFR2 active site .
- Antimicrobial Efficacy : Compound 2g (6-chloro-2-(4-fluorophenyl)-3-nitroimidazo[1,2-b]pyridazine) exhibits broad-spectrum activity against E. coli (MIC = 4 µg/mL) and C. albicans (MIC = 8 µg/mL) .
- Thermodynamic Stability : The phenyl group at position 2 increases melting points by ~20°C compared to alkyl-substituted derivatives, as observed in DSC studies .
Biological Activity
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₇BrClN₃, with a molecular weight of 308.56 g/mol. The compound features a fused imidazo-pyridazine ring system characterized by the presence of bromine and chlorine substituents that enhance its reactivity and biological activity .
Enzyme Inhibition:
Research indicates that this compound acts primarily through enzyme inhibition. It has been shown to interact effectively with specific enzymes, particularly calcium-dependent protein kinase 1 (PfCDPK1) from Plasmodium falciparum, which is crucial for the survival of the malaria parasite. This interaction prevents substrate binding, disrupting essential enzymatic functions .
Receptor Binding:
The compound may also function as an agonist or antagonist at various receptors, modulating downstream signaling pathways. Its structural similarity to other biologically active molecules suggests potential applications in receptor-targeted therapies .
Biological Activities
The biological activities of this compound are diverse:
- Anticancer Activity: Studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. This suggests its potential use as an anti-cancer agent .
- Antimicrobial Properties: There is evidence to suggest that the compound exhibits antibacterial activity, which may be influenced by its halogen substituents . Further research is necessary to evaluate its effectiveness against different bacterial strains.
Research Findings
Several studies have highlighted the biological significance of this compound:
Case Studies
-
Malaria Treatment Potential:
- A study demonstrated that this compound effectively inhibited PfCDPK1, indicating its potential as a therapeutic agent against malaria .
-
Cancer Cell Line Inhibition:
- In vitro studies showed that this compound significantly reduced viability in various cancer cell lines, supporting its development as an anti-cancer drug .
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of halogenated pyridazine precursors with carbonyl compounds. For example, 3-amino-6-chloropyridazine reacts with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form a chloromethyl intermediate, followed by nitration and substitution reactions to introduce bromine and phenyl groups . Transition-metal-catalyzed cross-coupling (e.g., palladium or copper) is often employed for regioselective functionalization of the core scaffold .
Basic: What analytical methods are recommended for confirming the structural integrity of this compound?
Standard methods include ¹H/¹³C NMR for verifying substituent positions and purity, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving ambiguities in regiochemistry. High-performance liquid chromatography (HPLC) or GC-MS can assess purity (>97% as noted in commercial standards) .
Advanced: How can researchers address low yields in the final substitution step during synthesis?
Low yields in substitution reactions (e.g., replacing chloromethyl groups with benzenesulfinate) may arise from steric hindrance or poor leaving-group activation. Strategies include:
- Optimizing solvent polarity (e.g., switching from DMF to THF).
- Using phase-transfer catalysts to enhance nucleophile accessibility.
- Employing microwave-assisted synthesis to accelerate reaction kinetics .
Advanced: What strategies are effective for introducing diverse substituents at the 2-phenyl position?
Palladium-catalyzed Suzuki-Miyaura cross-coupling is highly effective for aryl group introduction. Pre-functionalization of the core with a boronic ester or halide (e.g., bromine at position 3) enables coupling with diverse phenylboronic acids. Alternatively, Ullmann-type couplings using copper catalysts can achieve similar results under milder conditions .
Advanced: How does the bromine atom at position 3 influence the compound’s reactivity?
The bromine atom serves as both a directing group and a leaving group . It facilitates electrophilic aromatic substitution (e.g., nitration) at adjacent positions and participates in transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination). Additionally, bromine enhances the compound’s utility as a brominating agent in radical reactions .
Basic: What are the key challenges in achieving regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold?
Regioselectivity challenges stem from the electron-deficient nature of the pyridazine ring and competing reaction sites. Mitigation strategies include:
- Blocking groups (e.g., chloro at position 6) to direct reactivity to position 3.
- Computational modeling (DFT calculations) to predict reactive sites .
Advanced: How can computational chemistry aid in predicting biological interactions?
Molecular docking and MD simulations can model binding affinities to targets like kinases or GPCRs. For example, imidazo[1,2-b]pyridazine derivatives have been studied as Haspin inhibitors; computational tools can identify key hydrogen-bonding interactions or steric clashes with binding pockets .
Advanced: What are the implications of using this compound as a brominating agent?
This compound can act as a bromine donor in radical or electrophilic bromination reactions. Its stability under mild conditions makes it preferable to hazardous alternatives like molecular bromine. Applications include functionalizing electron-rich aromatics or heterocycles .
Basic: What biological targets are associated with imidazo[1,2-b]pyridazine derivatives?
These compounds exhibit activity against kinases (e.g., Haspin) , CRF receptors , and viral polymerases . For example, tricyclic derivatives show promise as Haspin inhibitors for cancer therapy, while 2-phenyl variants modulate neurotransmitter receptors .
Advanced: How to resolve contradictions in reported biological activities of analogs?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or structural nuances. Methodological solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
